Cytidine 5'-(trihydrogen diphosphate), mono(2-(trimethylammonio)ethyl) ester

phospholipid biosynthesis nucleotide specificity CDP-choline pathway

Cytidine 5'-(trihydrogen diphosphate), mono(2-(trimethylammonio)ethyl) ester (CAS 1256-10-6), commonly designated CDP-choline(1+) or citicoline inner salt, is a zwitterionic nucleotide-diphosphocholine conjugate belonging to the class of choline-containing phospholipid precursors. It is the endogenous, rate-limiting intermediate of the Kennedy (CDP-choline) pathway for de novo phosphatidylcholine biosynthesis and serves as a dual prodrug delivering both choline and cytidine upon oral administration.

Molecular Formula C14H27N4O11P2+
Molecular Weight 489.33 g/mol
CAS No. 1256-10-6
Cat. No. B072985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCytidine 5'-(trihydrogen diphosphate), mono(2-(trimethylammonio)ethyl) ester
CAS1256-10-6
Molecular FormulaC14H27N4O11P2+
Molecular Weight489.33 g/mol
Structural Identifiers
SMILESC[N+](C)(C)CCOP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O
InChIInChI=1S/C14H26N4O11P2/c1-18(2,3)6-7-26-30(22,23)29-31(24,25)27-8-9-11(19)12(20)13(28-9)17-5-4-10(15)16-14(17)21/h4-5,9,11-13,19-20H,6-8H2,1-3H3,(H3-,15,16,21,22,23,24,25)/p+1/t9-,11-,12-,13-/m1/s1
InChIKeyRZZPDXZPRHQOCG-OJAKKHQRSA-O
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cytidine 5'-(trihydrogen diphosphate), mono(2-(trimethylammonio)ethyl) ester (CAS 1256-10-6): Compound Identity, Class, and Procurement-Relevant Characteristics


Cytidine 5'-(trihydrogen diphosphate), mono(2-(trimethylammonio)ethyl) ester (CAS 1256-10-6), commonly designated CDP-choline(1+) or citicoline inner salt, is a zwitterionic nucleotide-diphosphocholine conjugate belonging to the class of choline-containing phospholipid precursors [1]. It is the endogenous, rate-limiting intermediate of the Kennedy (CDP-choline) pathway for de novo phosphatidylcholine biosynthesis and serves as a dual prodrug delivering both choline and cytidine upon oral administration [2]. The compound is available as a white to off-white crystalline solid with a molecular formula of C₁₄H₂₇N₄O₁₁P₂⁺ and a molecular weight of 489.33 g/mol; it carries a permanent positive charge on the trimethylammonium moiety balanced by a deprotonated phosphate oxygen, forming an inner salt distinct from both the free acid (CAS 987-78-0) and the sodium salt (CAS 33818-15-4) forms [3].

Why Cytidine 5'-(trihydrogen diphosphate), mono(2-(trimethylammonio)ethyl) ester (CAS 1256-10-6) Cannot Be Interchanged with Its Sodium Salt or Other Choline Sources


Generic substitution among choline-containing compounds fails at multiple levels: chemical, enzymatic, and pharmacokinetic. The inner salt form (CAS 1256-10-6) differs from the sodium salt (CAS 33818-15-4) in hygroscopicity, water solubility, melting point, and formulation compatibility, directly impacting manufacturability and dosage-form design [1]. At the enzymatic level, the cytidine nucleotide moiety of CDP-choline is non-substitutable: CTP:phosphocholine cytidylyltransferase (CCT) is absolutely specific for CTP to generate CDP-choline, and cholinephosphotransferase (CPT) recognizes only CDP-choline—not UDP-choline, GDP-choline, or ADP-choline [2]. This renders alternative nucleotide-choline conjugates biochemically inert for phosphatidylcholine biosynthesis [3]. Furthermore, CDP-choline delivers both choline and uridine (via cytidine deamination) to the brain, a dual-substrate mechanism absent in Alpha-GPC, choline bitartrate, or phosphatidylcholine, meaning that no single-compound alternative replicates its full metabolic downstream effects [4].

Quantitative Differentiation Evidence for Cytidine 5'-(trihydrogen diphosphate), mono(2-(trimethylammonio)ethyl) ester (CAS 1256-10-6)


Nucleotide Moiety Specificity: CDP-Choline vs. ADP-Choline and dCDP-Choline in Phospholipid Incorporation

The cytidine nucleotide moiety of CDP-choline is enzymatically non-substitutable for phosphatidylcholine biosynthesis. Chojnacki and Korzybski (1963) synthesized multiple nucleotide-[³²P]phosphorylcholine derivatives and tested them as phospholipid precursors across tissue homogenates from chicken, rat, frog liver, rat brain, and tumor lines. Cytidine diphosphate choline (CDP-choline) was the most effective precursor in all tissues examined. Deoxycytidine diphosphate choline (dCDP-choline) was less effective, while adenosine diphosphate choline (ADP-choline) and 6-N-monomethyl-cytidine diphosphate choline exhibited no detectable incorporation into phospholipids [1]. This establishes that the intact cytidine base—not merely any nucleotide diphosphate—is required for productive engagement with cholinephosphotransferase and ultimately for phosphatidylcholine synthesis. Procurement of a non-cytidine nucleotide-choline conjugate cannot substitute for CDP-choline in any experimental system requiring endogenous phospholipid biosynthesis [2].

phospholipid biosynthesis nucleotide specificity CDP-choline pathway enzyme substrate selectivity

Free Base (Inner Salt) vs. Sodium Salt: Hygroscopicity and Formulation Compatibility for Solid Oral Dosage Forms

Cytidine 5'-(trihydrogen diphosphate), mono(2-(trimethylammonio)ethyl) ester (CAS 1256-10-6) is the inner salt (zwitterionic) form of CDP-choline. In direct comparison with citicoline sodium (CAS 33818-15-4), the inner salt form exhibits lower hygroscopicity, making it the preferred choice for standard oral capsule and tablet formulations where moisture sensitivity is a critical manufacturing parameter [1]. The sodium salt, by contrast, is highly hygroscopic and prone to clumping or degradation into a gummy mass during blending unless handled under strictly controlled humidity conditions; its high water solubility (~100 mg/mL) favors liquid and parenteral formulations [2]. Physical property comparison: the inner salt free base has a melting point of approximately 211 °C (or 234–235 °C depending on crystalline form), while the sodium salt decomposes above 240 °C (typically 259–268 °C) . These differences directly impact procurement decisions based on the intended final dosage form, manufacturing equipment, and ambient humidity conditions [1].

solid dosage formulation hygroscopicity excipient compatibility inner salt sodium salt comparison

Dual Prodrug Pharmacology: Plasma Uridine Elevation vs. Single-Choline Comparators

A fundamental differentiation of CDP-choline (CAS 1256-10-6) from Alpha-GPC, choline bitartrate, and phosphatidylcholine is its dual-prodrug architecture: upon oral administration, CDP-choline is hydrolyzed to choline and cytidine; the cytidine is then rapidly deaminated to uridine in humans, which enters the brain and is converted to UTP and subsequently CTP—the obligate co-substrate for endogenous CDP-choline resynthesis via CCT [1]. Wurtman et al. (2000) quantified this in 12 fasting human subjects receiving single oral doses of 500, 2000, or 4000 mg CDP-choline. Plasma uridine increased by 70–90% after the 500 mg dose and by 100–120% after the 2000 mg dose, with elevations sustained for 5–6 hours. Plasma choline exhibited dose-related increases in peak values and AUC, remaining significantly elevated for 5, 8, and 10 hours respectively after the three doses. No further uridine increase was observed when the dose was escalated from 2000 to 4000 mg, indicating saturable uridine generation [2]. In contrast, Alpha-GPC delivers choline only—without cytidine/uridine—and therefore cannot support the nucleotide arm of the Kennedy pathway; choline bitartrate provides only 41% choline by weight with lower bioavailability [3]. This dual-substrate delivery is the mechanistic basis for CDP-choline's unique ability to enhance brain membrane phosphatide synthesis via concurrent provision of both required precursors [2].

pharmacokinetics uridine choline dual prodrug Alpha-GPC comparison brain phosphatide synthesis

Enzyme Kinetic Discrimination: Mitochondrial vs. ER CDP-Choline Utilization and Rate-Limiting CCT Specificity

CDP-choline (CAS 1256-10-6) is the obligate substrate for the terminal step of the Kennedy pathway catalyzed by CDP-choline:1,2-diacylglycerol cholinephosphotransferase (CPT, EC 2.7.8.2). Sparace and Moore (1981) characterized kinetic differences between mitochondrial and endoplasmic reticulum CPT in castor bean endosperm: the mitochondrial enzyme exhibited a Km for CDP-choline of 8.0 μM, approximately 20% lower than the ER enzyme (Km = 10.0 μM), indicating higher substrate affinity at the mitochondrial membrane [1]. The mitochondrial enzyme required >10 mM Mg²⁺ for maximal activity versus 4 mM for the ER enzyme, and the ER enzyme was more thermostable at 37 °C [1]. Upstream, CTP:phosphocholine cytidylyltransferase (CCT)—the rate-limiting enzyme of the entire Kennedy pathway—is absolutely specific for CTP and phosphocholine as substrates to generate CDP-choline; no other nucleotide triphosphate can substitute [2]. The apparent Km of CTP for CCT is 1.4 mM, approximately 2-fold higher than the cellular CTP concentration (0.7 mM) in control cells, confirming that CCT operates below substrate saturation and that CDP-choline availability is the bottleneck in phosphatidylcholine biosynthesis [3]. In contrast, phosphocholine (the substrate required for CCT) is usually present in relative abundance in cells [2].

enzyme kinetics Km cholinephosphotransferase mitochondrial phospholipid synthesis CCT rate-limiting step

Purity Attainable via Dicarboxylic Acid-Assisted Process: ≥99% by HPLC vs. Conventional Synthesis

The purity profile of CDP-choline (CAS 1256-10-6) is critically dependent on the synthetic route employed. The patent EP 2820028 A4 (WO2013128393A1) discloses a process for preparing highly pure citicoline (CDP-choline) or its sodium salt using dicarboxylic acid or its salts as purification aids, resulting in citicoline with a purity exceeding 99% as measured by HPLC [1]. This process addresses the principal purity challenge: the presence of related substances, specifically 5′-cytidylic acid (CMP) and choline phosphate, which arise from hydrolysis of the pyrophosphate bond during synthesis or storage and indicate suboptimal manufacturing or degradation [2]. Commercial specifications for the inner salt form (CAS 1256-10-6) typically range from 98% to 99% purity by HPLC, with pharmacopoeia-grade material meeting USP, EP, and JP monograph requirements for related substances, residual solvents (GC-tested), and microbial limits [3]. In contrast, lower-purity grades (≤97%) may contain elevated levels of these hydrolytic degradants, which can compromise experimental reproducibility and regulatory compliance in pharmaceutical applications [2].

synthesis process HPLC purity patent dicarboxylic acid GMP manufacturing pharmacopoeia compliance

Differential Neurotransmitter Modulation: CDP-Choline vs. Choline Alphoscerate (Alpha-GPC) on Brain Monoamine Systems

CDP-choline and choline alphoscerate (GPC/Alpha-GPC) are both acetylcholine precursors used clinically for cerebrovascular and cognitive disorders, but they exhibit divergent effects on brain monoaminergic systems. Tayebati et al. (2013) compared choline-equivalent doses of CDP-choline (325 mg/kg/day) and GPC (150 mg/kg/day) administered to rats for 7 days, with brain regions analyzed by HPLC with electrochemical detection, immunohistochemistry, Western blot, and ELISA [1]. CDP-choline did not affect dopamine (DA) levels, whereas GPC significantly increased DA in frontal cortex and cerebellum. GPC also increased serotonin (5-HT) levels in frontal cortex and striatum, while CDP-choline did not. Both compounds stimulated the dopamine plasma membrane transporter (DAT) in frontal cortex and cerebellum, but neither affected VMAT2, SERT, or NET [1]. This indicates that while CDP-choline and GPC share a cholinergic profile, they are pharmacologically non-equivalent with respect to monoaminergic modulation—a distinction relevant for applications where dopaminergic or serotonergic co-stimulation may be desirable (GPC) or where monoamine-neutral choline supplementation is preferred (CDP-choline) [2].

dopamine serotonin monoamine transporters choline alphoscerate Alpha-GPC neurotransmitter modulation

Procurement-Driven Application Scenarios for Cytidine 5'-(trihydrogen diphosphate), mono(2-(trimethylammonio)ethyl) ester (CAS 1256-10-6)


Pharmaceutical Solid Oral Dosage Form Development (Capsules and Tablets)

The inner salt form (CAS 1256-10-6) is the preferred citicoline species for solid oral dosage forms due to its lower hygroscopicity compared to the sodium salt (CAS 33818-15-4). As documented in the Arshine Pharma technical comparison, the sodium salt's moisture sensitivity can cause clumping and degradation during blending unless handled in humidity-controlled environments with vacuum-sealed packaging [1]. Procurement of CAS 1256-10-6 mitigates this manufacturing risk while still providing the full dual-prodrug pharmacology—oral bioavailability exceeding 90% and the unique uridine-elevating effect confirmed by Wurtman et al. (2000) [2]. This form is directly suitable for GMP-compliant capsule and tablet production with standard excipient compatibility testing.

Neuroprotective Research Requiring Dual Choline-Uridine Substrate Delivery

For preclinical and clinical research targeting brain phosphatidylcholine synthesis, membrane repair, or synaptic plasticity, CDP-choline (CAS 1256-10-6) is the only choline-containing compound that provides both choline and uridine precursors simultaneously. Wurtman et al. (2000) demonstrated that oral CDP-choline elevates plasma uridine by 100–120% at a 2000 mg dose, with the uridine entering the brain and being converted to UTP and CTP—the latter being the obligate co-substrate for endogenous CDP-choline resynthesis via CCT [2]. Neither Alpha-GPC, choline bitartrate, nor phosphatidylcholine can replicate this dual-substrate delivery [3]. This makes CAS 1256-10-6 the compound of choice for studies of the Kennedy pathway, phospholipid membrane dynamics, and neurorestorative pharmacology.

Biochemical Assays and Enzymology Involving the CDP-Choline (Kennedy) Pathway

In enzymology and metabolic flux studies, CDP-choline (CAS 1256-10-6) is the authentic endogenous substrate for CDP-choline:1,2-diacylglycerol cholinephosphotransferase (CPT, EC 2.7.8.2). The mitochondrial CPT exhibits a Km of 8.0 μM for CDP-choline, distinguishing it kinetically from the ER isoform (Km = 10.0 μM) [1]. Importantly, CPT recognizes only CDP-choline among nucleotide-choline conjugates; UDP-choline, GDP-choline, and ADP-choline are not substrates [4]. For CTP:phosphocholine cytidylyltransferase (CCT) assays, CDP-choline is the reaction product used as an analytical reference standard. Procurement of high-purity CAS 1256-10-6 (≥99% by HPLC, per EP 2820028 A4) [5] ensures accurate kinetic determinations without interference from related substances such as 5′-cytidylic acid or choline phosphate.

Regulatory-Compliant API Sourcing for Generic Drug Development

Citicoline is marketed as a prescription pharmaceutical in over 70 countries for cerebrovascular disorders, cognitive impairment, and traumatic brain injury sequelae [6]. For ANDA/505(b)(2) filings or European Marketing Authorization Applications, the API must meet pharmacopoeia monograph specifications (USP/EP/JP) with ≥98% assay by HPLC, controlled related substances, and low residual solvents [5]. The patent EP 2820028 A4 describes a dicarboxylic acid-assisted process that reliably achieves >99% purity [5], providing a regulatory-grade synthetic route. Procurement of CAS 1256-10-6 from manufacturers employing this or equivalent validated processes ensures batch-to-batch consistency required for ICH-compliant stability studies and bioequivalence testing.

Quote Request

Request a Quote for Cytidine 5'-(trihydrogen diphosphate), mono(2-(trimethylammonio)ethyl) ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.